molecular formula C10H9BrN2O2 B2779781 Ethyl 5-bromoindazole-1-carboxylate CAS No. 1456070-27-1

Ethyl 5-bromoindazole-1-carboxylate

Cat. No.: B2779781
CAS No.: 1456070-27-1
M. Wt: 269.098
InChI Key: VUEQZUIALMZBNQ-UHFFFAOYSA-N
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Description

Ethyl 5-bromoindazole-1-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2. It is a derivative of indazole, a bicyclic aromatic heterocycle, and features a bromine atom at the 5-position and an ethyl ester group at the 1-carboxylate position.

Mechanism of Action

Target of Action

Ethyl 5-bromoindazole-1-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that this compound may have a wide range of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromoindazole-1-carboxylate typically involves the bromination of indazole derivatives followed by esterification. One common method starts with the bromination of indazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 5-bromoindazole is then subjected to esterification with ethyl chloroformate or ethyl alcohol in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromoindazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-bromoindazole-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 5-hydroxyindazole-1-carboxylate
  • Ethyl 5-fluoroindazole-1-carboxylate
  • Ethyl 5-chloroindazole-1-carboxylate

Comparison: Ethyl 5-bromoindazole-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to other halogenated derivatives. The bromine atom’s size and electronegativity can affect the compound’s ability to participate in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 5-bromoindazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)13-9-4-3-8(11)5-7(9)6-12-13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEQZUIALMZBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=C(C=C(C=C2)Br)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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